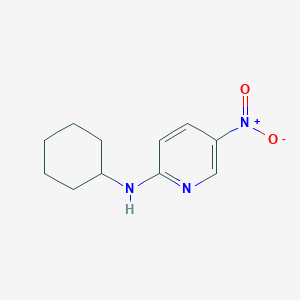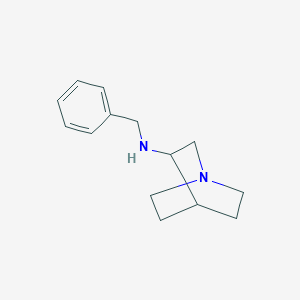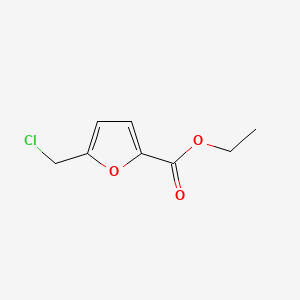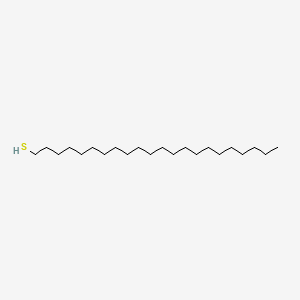![molecular formula C11H10N2O2 B1347638 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione CAS No. 27473-61-6](/img/structure/B1347638.png)
1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Descripción general
Descripción
1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione is a spiro compound characterized by a unique structure where an imidazolidine ring is fused to an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione can be synthesized through a multi-component reaction involving the condensation of 1,3-indandione with diamines and other reagents. One common method involves the use of heterocyclic ketene aminals and bindone (generated from the self-condensation of 1,3-indandione) in the presence of an acid catalyst like p-toluenesulfonic acid in ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The imidazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a scaffold in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Spirohydantoins: These compounds share the spiro structure but have different ring systems.
Spiroimidazoles: Similar in structure but with variations in the heterocyclic rings.
Uniqueness: 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione is unique due to its specific combination of an imidazolidine ring fused to an indene moiety, which imparts distinct chemical and biological properties not found in other spiro compounds .
This detailed article provides a comprehensive overview of 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
spiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-11(13-10(15)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYSWRIZYDOSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299556 | |
| Record name | 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27473-61-6 | |
| Record name | 27473-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)



